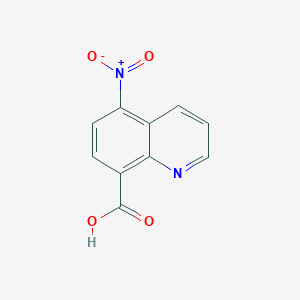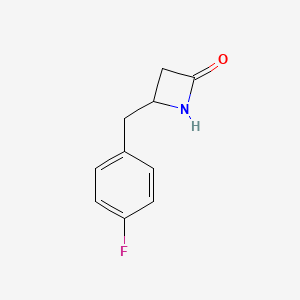
4-(4-Fluorobenzyl)azetidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Fluorobenzyl)azetidin-2-one is a compound belonging to the azetidinone class, characterized by a four-membered lactam ring. The presence of a fluorobenzyl group at the 4-position of the azetidinone ring imparts unique chemical properties to this compound. Azetidinones are known for their significant biological activities and are often used as intermediates in the synthesis of various pharmaceuticals.
Mecanismo De Acción
Target of Action
The primary target of 4-(4-Fluorobenzyl)azetidin-2-one is the tubulin proteins, which are key components of the cell’s cytoskeleton . These proteins play a crucial role in cell division, and their disruption can lead to cell death .
Mode of Action
this compound interacts with its targets by binding to the colchicine binding site of tubulin . This binding inhibits the polymerization of tubulin, disrupting the formation of microtubules, which are essential for cell division . This disruption can lead to cell cycle arrest and ultimately cell death .
Biochemical Pathways
The interaction of this compound with tubulin affects the mitotic spindle assembly, a critical process in cell division . This disruption can lead to cell cycle arrest at the mitosis phase, preventing the cell from dividing and leading to cell death .
Result of Action
The result of this compound’s action is the inhibition of cell division, leading to cell death . This makes it a potential candidate for anticancer therapies, particularly for cancers characterized by rapid cell division .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Fluorobenzyl)azetidin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-fluorobenzylamine with a suitable β-lactam precursor. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is heated to promote cyclization, leading to the formation of the azetidinone ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as crystallization and chromatography is common in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions
4-(4-Fluorobenzyl)azetidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the azetidinone ring to an azetidine ring.
Substitution: The fluorobenzyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include N-oxides, azetidine derivatives, and various substituted azetidinones, depending on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
4-(4-Fluorobenzyl)azetidin-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in developing new therapeutic agents.
Industry: It is used in the production of fine chemicals and as a building block in material science
Comparación Con Compuestos Similares
Similar Compounds
- 4-(4-Chlorobenzyl)azetidin-2-one
- 4-(4-Methylbenzyl)azetidin-2-one
- 4-(4-Nitrobenzyl)azetidin-2-one
Uniqueness
4-(4-Fluorobenzyl)azetidin-2-one is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and enhances its reactivity compared to other similar compounds. The fluorine atom also increases the compound’s lipophilicity, potentially improving its bioavailability and efficacy in biological systems .
Propiedades
IUPAC Name |
4-[(4-fluorophenyl)methyl]azetidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FNO/c11-8-3-1-7(2-4-8)5-9-6-10(13)12-9/h1-4,9H,5-6H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCKRXWIGJCXBHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC1=O)CC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![6-chloro-N-{[3-fluoro-4-(piperazin-1-yl)phenyl]methyl}pyridine-2-carboxamide hydrochloride](/img/structure/B2966035.png)
![N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-1-methyl-N-[(oxolan-2-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B2966037.png)
![(E)-1-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-3-phenylprop-2-en-1-one](/img/structure/B2966038.png)
![N-([2,3'-bifuran]-5-ylmethyl)-3,5-dimethylisoxazole-4-carboxamide](/img/structure/B2966039.png)
![5-(benzo[d]thiazol-2-yl)-N-(2-methyl-1,3-dioxoisoindolin-5-yl)thiophene-2-carboxamide](/img/structure/B2966042.png)
![1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea](/img/structure/B2966043.png)
![5-Chloro-2-((1-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperidin-4-yl)oxy)pyridine](/img/structure/B2966044.png)
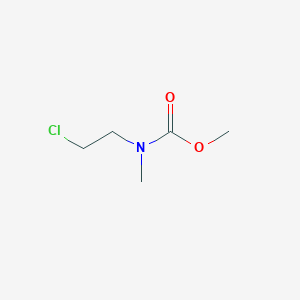
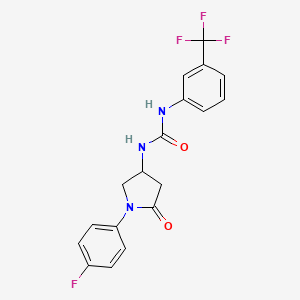

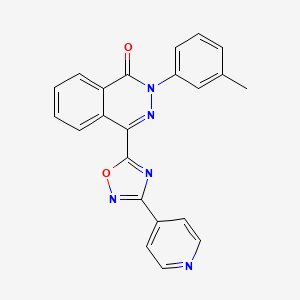
![2-[4-(5-Ethyl-6-methylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B2966055.png)
